Biotin-Cel

Chemical Proteomics Analytical Chemistry Procurement

Standard celastrol lacks the affinity handle for target capture; other biotinylated probes have untested linker effects. Biotin-Cel is the validated reagent for celastrol's protein target identification via streptavidin pull-down. - Functionally validated in MHCC97H cell lysates (ezrin/ROCK2 targets) - Distinguish covalent vs. non-covalent binding via denaturing conditions - Purity: 95-98%; MW 718.99 g/mol; C41H58N4O5S - For R&D use only; not for diagnostic or therapeutic applications

Molecular Formula C41H58N4O5S
Molecular Weight 719.0 g/mol
Cat. No. B15543797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Cel
Molecular FormulaC41H58N4O5S
Molecular Weight719.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H58N4O5S/c1-24-25-11-12-30-39(4,26(25)21-28(46)34(24)48)16-18-41(6)31-22-38(3,14-13-37(31,2)15-17-40(30,41)5)35(49)43-20-19-42-32(47)10-8-7-9-29-33-27(23-51-29)44-36(50)45-33/h11-12,21,27,29,31,33,48H,7-10,13-20,22-23H2,1-6H3,(H,42,47)(H,43,49)(H2,44,45,50)/t27-,29-,31+,33-,37+,38+,39-,40+,41-/m0/s1
InChIKeyPPIVHKSNGMQYGQ-BWAJIUKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Cel: Specifications & Procurement


Biotin-Cel (CAS 2609685-71-2), also designated Celastrol-Biotin, is a biotin-labeled derivative of the natural pentacyclic triterpenoid celastrol . This compound is supplied as a biochemical assay reagent with a molecular weight of 718.99 g/mol and a molecular formula of C41H58N4O5S, typically offered in purities ranging from 95.20% to 98% . It is specifically intended for target identification experiments, such as biotin-affinity pulldown assays, to investigate the molecular mechanisms of celastrol in hepatocellular carcinoma cells [1].

1Intended for target identification via biotin-affinity pulldown
2Suitable for chemical proteomics workflows with celastrol
3High-purity specification supports reproducible target enrichment

Biotin-Cel Substitution Risks


The critical role of Biotin-Cel in chemical proteomics workflows dictates that substituting it with unlabeled celastrol or a structurally distinct biotinylated probe would result in experimental failure. Unlabeled celastrol is unsuitable for target identification via affinity capture due to the absence of a high-affinity handle [1]. While other biotinylated celastrol probes exist in the literature, differences in linker chemistry and attachment sites can drastically alter target engagement profiles and pulldown efficiency, as established for other biotinylated natural product probes [2][3]. Furthermore, the direct use of fluorophore-conjugated alternatives like FITC-Celastrol serves a distinct analytical purpose (visualization) and lacks the specific, ultra-high affinity (Kd ≈ 10⁻¹⁵ M) of the biotin-streptavidin interaction required for robust target isolation .

  • Unlabeled celastrol

    Lacks the biotin handle required for affinity capture, making it unsuitable for target pull-down.

  • Other biotinylated probes

    Differences in linker chemistry and attachment site may alter target engagement profiles and pulldown efficiency.

  • FITC-labeled celastrol

    Serves visualization purposes; its lower-affinity handle lacks the ultra-high affinity required for stringent target isolation.

Biotin-Cel: Comparative Evidence


Purity & Molecular Weight Specifications

Biotin-Cel is supplied with a defined molecular weight of 718.99 g/mol and a reported purity specification. A side-by-side comparison of vendor data indicates that the highest commercial purity available for Biotin-Cel is 98% . In contrast, some vendors offer the compound at a lower purity of 95.20% . This difference of up to 2.8 percentage points is a critical procurement consideration, as higher purity reduces the risk of non-specific binding or confounding results in sensitive pulldown assays.

Purity Specification
Direct head-to-head
≥98% vs 95.2%
2.8 pp difference
Higher purity may reduce non-specific binding in pulldown assays
Vendor datasheet comparison (InvivoChem vs MedChemExpress)
Chemical Proteomics Analytical Chemistry Procurement

ROCK2 and Ezrin Binding Validation

In a published chemical proteomics workflow, the specific Biotin-Cel probe (referred to as celastrol-biotin) was used at a concentration of 5 µg per 500 µg of cell lysate to successfully pull down the target protein ROCK2 from MHCC97H hepatocellular carcinoma cells [1]. This interaction was validated through western blotting and further confirmed by demonstrating that mutations in celastrol's predicted binding pocket (ALA-172, ALA-216, ALA-218) abolished the pulldown of Flag-ROCK2 [2]. This provides direct evidence that the biotinylated probe retains the specific, functional target-binding capability of the parent compound, a property not guaranteed for all biotinylated analogs.

ROCK2 Pulldown Validation
Supporting evidence
Positive pulldown (wild-type ROCK2)
vs
Abolished with mutant (ALA-172/216/218)
Confirms probe retains specific target-binding capacity
5 µg probe, MHCC97H lysate, western blot readout
Target Identification Chemical Biology Hepatocellular Carcinoma

Biotin-Streptavidin Affinity Benchmark

The utility of Biotin-Cel as an affinity capture reagent is predicated on the exceptionally strong interaction between biotin and (strept)avidin. The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, which is orders of magnitude tighter than the typical affinities achieved with other small molecule conjugates, such as those with fluorophores like FITC (fluorescein isothiocyanate) . While FITC-Celastrol conjugates exist for imaging applications, they lack the biotin handle's specific, ultra-high affinity, making them unsuitable for robust target pull-down from complex lysates under stringent wash conditions [1].

Affinity Handle Benchmark
Class-level inference
Kd ≈ 10⁻¹⁵ M (biotin-streptavidin)
vs
FITC conjugate (lower affinity)
Ultra-high affinity enables stringent wash steps for target isolation
Classical biotin-streptavidin benchmark; source-specific review
Affinity Purification Probe Design Biochemistry

Biotin-Cel: Essential Applications


Target Deconvolution in HCC Models

Biotin-Cel is the essential reagent for identifying the direct protein binding partners of celastrol in HCC cells. By using this probe in a biotin-affinity pulldown assay, as demonstrated with MHCC97H cell lysates [1], researchers can isolate and identify targets like ezrin and ROCK2 via downstream mass spectrometry or western blotting [2]. This specific probe has been validated for this application, confirming its functional integrity.

Mutation-Based Target Validation

The specificity of the Biotin-Cel interaction can be leveraged to validate computationally predicted binding sites. As shown with ROCK2, researchers can use Biotin-Cel to pull down wild-type versus point-mutated forms of a candidate target protein [1]. The loss of pulldown signal in the mutant confirms that the specific residues are required for celastrol binding, providing high-confidence mechanistic insight.

Comparative Profiling with Celastrol Analogs

Given that the structure and linker chemistry of biotinylated probes can influence target engagement [1], Biotin-Cel can serve as a defined standard in comparative chemical proteomics studies. Researchers can run parallel pulldowns using Biotin-Cel and other literature probes (e.g., compounds 23/24 from Klaić et al. [2]) to assess differential target profiles and determine the impact of linker composition on protein binding.

Covalent vs. Non-Covalent Interaction Capture

Celastrol is known to interact with proteins through both covalent and non-covalent mechanisms [1]. Biotin-Cel is a critical tool for distinguishing these modes of action. By performing pulldowns under native versus denaturing conditions, or in the presence of specific competitors, researchers can use this probe to characterize the nature and strength of celastrol's interactions with novel targets.

Application
Selection Property
Validation Focus
Target deconvolution in HCC models
Biotin-affinity capture probe
Mass spectrometry identification of targets
Mutation-based target validation
Binding site specificity
Differential pulldown of wild-type vs mutant proteins
Comparative profiling with celastrol analogs
Defined linker chemistry
Parallel pulldown with literature probes
Covalent vs. non-covalent interaction capture
Functional integrity under native/denaturing conditions
Characterization of binding modes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-Cel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.